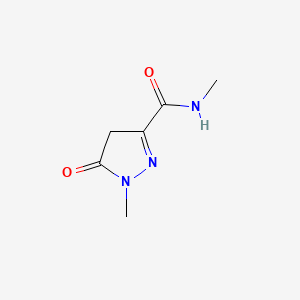

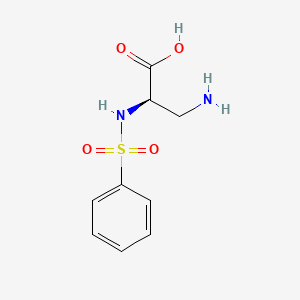

![molecular formula C12H15N3O2 B576268 Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate CAS No. 174180-77-9](/img/structure/B576268.png)

Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate

Overview

Description

Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate (TBMPPC) is a novel synthetic molecule that has been gaining attention in the scientific community due to its potential applications in multiple fields. TBMPPC is a small molecule that can be synthesized through a relatively simple chemistry reaction. It has a wide range of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer properties. TBMPPC has been studied for its ability to modulate the activity of various enzymes, receptors, and signaling pathways in the body, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate exhibits promising pharmacological properties. Researchers have explored its potential as a scaffold for designing novel drugs. Key areas include:

- Kinase Inhibitors : The compound’s structure resembles kinase inhibitors, making it a candidate for targeting specific kinases involved in diseases like cancer and inflammation .

- Neurological Disorders : Investigations into its interactions with neurotransmitter receptors and neuroprotective effects .

Materials Science

The unique pyrazolopyridine framework of this compound makes it intriguing for materials applications:

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-b]pyridines, have been known to interact with various targets, including tropomyosin receptor kinases (trks) .

Mode of Action

For instance, TRKs are activated by specific ligands, leading to the phosphorylation of the intramembrane kinase domain and triggering downstream signal transduction pathways .

Biochemical Pathways

Similar compounds have been shown to trigger various pathways, including the ras/erk, plc-γ, and pi3k/akt pathways .

Result of Action

Similar compounds have been associated with various cellular effects, including the proliferation, differentiation, and survival of cells .

properties

IUPAC Name |

tert-butyl 3-methylpyrazolo[3,4-b]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-8-9-6-5-7-13-10(9)15(14-8)11(16)17-12(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVJSNUQUNRAJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC=N2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724727 | |

| Record name | tert-Butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174180-77-9 | |

| Record name | tert-Butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-chloro-3H-imidazo[1,5-a]benzimidazole](/img/structure/B576190.png)

![[1,1':3',1''-Terphenyl]-4,4''-dicarbaldehyde](/img/structure/B576203.png)